[(Pentafluorophenyl)imino]propadien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Pentafluorophenyl)imino]propadien-1-one is a chemical compound characterized by the presence of a pentafluorophenyl group attached to an imino group, which is further connected to a propadienone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Pentafluorophenyl)imino]propadien-1-one typically involves the reaction of pentafluoroaniline with propadienone under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the aniline, followed by the addition of propadienone . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of advanced purification techniques such as distillation under reduced pressure can further improve the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
[(Pentafluorophenyl)imino]propadien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced imino derivatives.
Substitution: Formation of substituted pentafluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
[(Pentafluorophenyl)imino]propadien-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of [(Pentafluorophenyl)imino]propadien-1-one involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. Additionally, the pentafluorophenyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Pentafluorophenyl)imino-2H-indol-2-one: Similar in structure but contains an indole moiety instead of a propadienone.
1,5-Dihydroxy-1,5-bis(pentafluorophenyl)-1,4-pentadien-3-one: Contains a pentadienone moiety and two pentafluorophenyl groups.
Uniqueness
[(Pentafluorophenyl)imino]propadien-1-one is unique due to its combination of a pentafluorophenyl group with an imino-propadienone structure.
Eigenschaften
CAS-Nummer |
825634-90-0 |
---|---|
Molekularformel |
C9F5NO |
Molekulargewicht |
233.09 g/mol |
InChI |
InChI=1S/C9F5NO/c10-4-5(11)7(13)9(8(14)6(4)12)15-2-1-3-16 |
InChI-Schlüssel |
HACIFOCEBLKPFO-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C=NC1=C(C(=C(C(=C1F)F)F)F)F)=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.